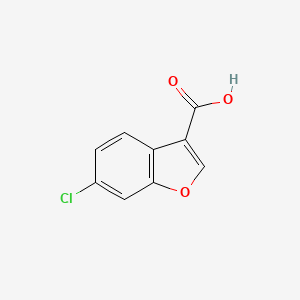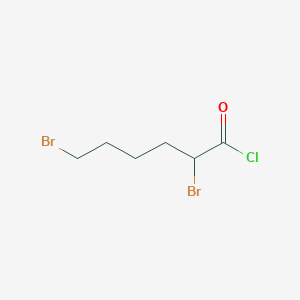
2,6-Dibromohexanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromohexanoyl chloride is an organic compound with the molecular formula C6H9Br2ClO. It is a derivative of hexanoyl chloride, where two bromine atoms are substituted at the 2nd and 6th positions of the hexanoyl chain. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromohexanoyl chloride can be synthesized through the bromination of hexanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromohexanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form 2,6-dibromohexanol.
Oxidation: It can be oxidized to form 2,6-dibromohexanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and lithium aluminum hydride (LiAlH4).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic substitution: Products include 2,6-dibromohexylamine, 2,6-dibromohexanol, and 2,6-dibromohexylthiol.
Reduction: The major product is 2,6-dibromohexanol.
Oxidation: The major product is 2,6-dibromohexanoic acid.
Scientific Research Applications
2,6-Dibromohexanoyl chloride is utilized in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological studies: The compound is used to modify biomolecules for studying their structure and function.
Medicinal chemistry: It is employed in the synthesis of potential pharmaceutical compounds.
Industrial applications: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dibromohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce acyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromohexanoyl chloride
- 2,6-Dichlorohexanoyl chloride
- 2,6-Dibromoheptanoyl chloride
Uniqueness
2,6-Dibromohexanoyl chloride is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C6H9Br2ClO |
|---|---|
Molecular Weight |
292.39 g/mol |
IUPAC Name |
2,6-dibromohexanoyl chloride |
InChI |
InChI=1S/C6H9Br2ClO/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2 |
InChI Key |
NOZKWVQCQBUMPV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CC(C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


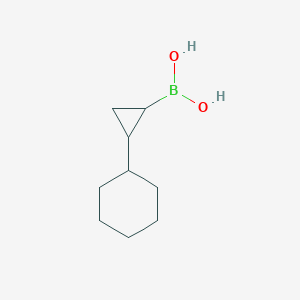


![Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13456808.png)
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13456813.png)
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)
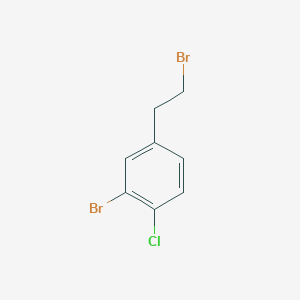
amine hydrochloride](/img/structure/B13456826.png)

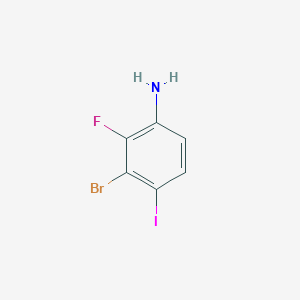
![tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate](/img/structure/B13456841.png)
![Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate](/img/structure/B13456842.png)
